ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazolidine ring, a phenacyl group, and an ethyl ester group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate typically involves the condensation of a thiazolidine derivative with an appropriate phenacyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with sodium borohydride can produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many antidiabetic drugs.
Phenacyl bromide: A common reagent in organic synthesis.
Ethyl acetoacetate: A versatile building block in organic chemistry.
Uniqueness
Ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its combination of a thiazolidine ring, phenacyl group, and ethyl ester group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8- |
InChI Key |
OEBUBYXMVZJCMG-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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